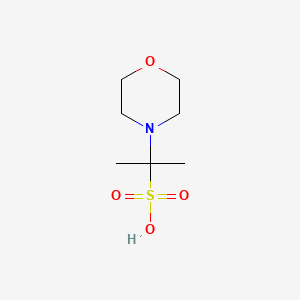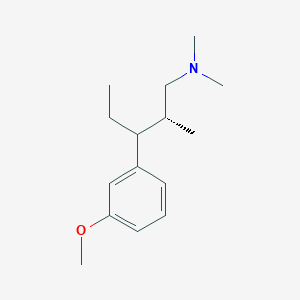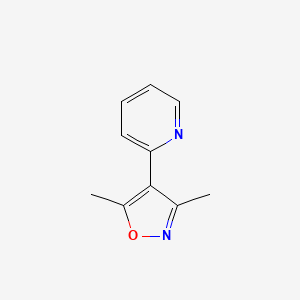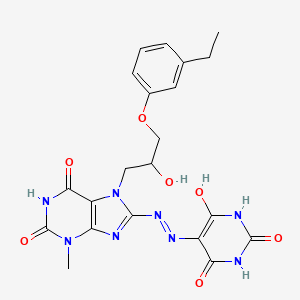
4,5-Heptadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Heptadien-2-one is an organic compound with the molecular formula C7H10O. It is characterized by the presence of two conjugated double bonds and a ketone functional group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Heptadien-2-one can be synthesized through several methods. One common approach involves the reaction of 4,5-heptadien-2-ol with oxidizing agents. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Heptadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 4,5-heptadien-2-ol.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4,5-Heptadien-2-ol and related alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Heptadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Wirkmechanismus
The mechanism by which 4,5-Heptadien-2-one exerts its effects is primarily through its reactive double bonds and ketone group. These functional groups allow the compound to participate in various chemical reactions, interacting with molecular targets such as enzymes and receptors. The pathways involved often include oxidation-reduction reactions and electrophilic addition, which can lead to significant changes in the structure and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-hepten-2-one: Similar in structure but with a different substitution pattern, leading to distinct chemical properties.
6-Methyl-3,5-heptadien-2-one: Another related compound with variations in the position and number of double bonds.
Uniqueness: 4,5-Heptadien-2-one stands out due to its specific arrangement of double bonds and the presence of a ketone group, which confer unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4187-75-1 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,5H,6H2,1-2H3 |
InChI-Schlüssel |
AAOZVMCWCVICGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)









![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)


